2-Chloro-4-[(methylsulfanyl)methyl]pyridine

Medicinal Chemistry Drug Design Synthetic Building Blocks

2-Chloro-4-[(methylsulfanyl)methyl]pyridine (CAS 1247789-01-0) is a substituted pyridine derivative featuring a chlorine atom at the 2-position and a methylsulfanylmethyl group at the 4-position. This compound belongs to the class of chlorinated methylsulfanyl pyridines, which are recognized as versatile building blocks in medicinal and agrochemical research.

Molecular Formula C7H8ClNS
Molecular Weight 173.66 g/mol
CAS No. 1247789-01-0
Cat. No. B1427870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-[(methylsulfanyl)methyl]pyridine
CAS1247789-01-0
Molecular FormulaC7H8ClNS
Molecular Weight173.66 g/mol
Structural Identifiers
SMILESCSCC1=CC(=NC=C1)Cl
InChIInChI=1S/C7H8ClNS/c1-10-5-6-2-3-9-7(8)4-6/h2-4H,5H2,1H3
InChIKeyHVUMBZCXOMLMQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-[(methylsulfanyl)methyl]pyridine CAS 1247789-01-0: Key Chemical Identifier & Baseline Properties


2-Chloro-4-[(methylsulfanyl)methyl]pyridine (CAS 1247789-01-0) is a substituted pyridine derivative featuring a chlorine atom at the 2-position and a methylsulfanylmethyl group at the 4-position [1]. This compound belongs to the class of chlorinated methylsulfanyl pyridines, which are recognized as versatile building blocks in medicinal and agrochemical research . Its molecular formula is C7H8ClNS with a molecular weight of 173.66 g/mol, and it is characterized by computed physicochemical descriptors including an XLogP3-AA of 2.3, a topological polar surface area (TPSA) of 38.2 Ų, and a rotatable bond count of 2 [1].

Why Generic Substitution of 2-Chloro-4-[(methylsulfanyl)methyl]pyridine (CAS 1247789-01-0) Fails in Advanced Research Applications


Although several chlorinated methylsulfanyl pyridines share a common core, simple substitution fails because the precise positioning and nature of the substituents—specifically the methylsulfanylmethyl group at the 4-position versus a methylsulfanyl group—introduces distinct conformational flexibility, electronic properties, and reactivity profiles [1][2]. These differences directly influence downstream synthetic utility and biological performance. For instance, the additional methylene spacer in the target compound increases the rotatable bond count from 1 to 2, which can significantly alter molecular recognition, metabolic stability, and physicochemical properties [1]. Consequently, replacing this compound with a close analog lacking the methylene bridge may lead to divergent synthetic outcomes or compromised biological activity, as observed in structure-activity relationship (SAR) studies within this chemical class [2].

Quantitative Evidence for 2-Chloro-4-[(methylsulfanyl)methyl]pyridine (CAS 1247789-01-0): Direct Differentiation Data


Increased Conformational Flexibility: Rotatable Bond Count vs. 2-Chloro-4-(methylthio)pyridine

2-Chloro-4-[(methylsulfanyl)methyl]pyridine contains a methylsulfanylmethyl group at the 4-position, which introduces an additional rotatable bond compared to the closely related analog 2-chloro-4-(methylthio)pyridine (CAS 71506-83-7), which features a direct methylsulfanyl attachment [1][2]. This structural difference increases conformational flexibility, which can influence target binding and ADME properties.

Medicinal Chemistry Drug Design Synthetic Building Blocks

Molecular Weight and Hydrophobicity Differentiation vs. 2-Chloro-4-(methylthio)pyridine

The target compound has a molecular weight of 173.66 g/mol and an XLogP3-AA of 2.3, while the analog 2-chloro-4-(methylthio)pyridine has a lower molecular weight (159.64 g/mol) and an identical computed XLogP3-AA value of 2.3 [1][2]. Although lipophilicity is similar, the higher molecular weight and increased rotatable bond count may affect permeability and solubility.

Physicochemical Properties Drug-likeness ADME Prediction

Predicted Physicochemical Properties vs. 2-Chloro-4-(methylthio)pyridine

Predicted data from ChemSpider indicates that 2-Chloro-4-[(methylsulfanyl)methyl]pyridine has a density of 1.2±0.1 g/cm³ and a boiling point of 267.2±25.0 °C at 760 mmHg, while 2-chloro-4-(methylthio)pyridine has a density of 1.28 g/cm³ and a boiling point of 248.6 °C at 760 mmHg [1]. These differences arise from the additional methylene group.

Property Prediction Formulation Chromatography

Class-Level Antiproliferative Activity: Methylsulfanylpyridine Scaffolds as Potent Tubulin Inhibitors

Although direct bioactivity data for 2-Chloro-4-[(methylsulfanyl)methyl]pyridine is not available in the primary literature, it shares the core methylsulfanylpyridine scaffold with a series of compounds shown to be potent tubulin polymerization inhibitors. In a head-to-head study, 2-chloro-6-methylsulfanylpyridine-based analogs demonstrated IC50 values in the low nanomolar range against human cancer cell lines (e.g., IC50 = 12–45 nM in HT-29 colon cancer cells), while corresponding 2,6-bis(methylsulfanyl)pyridine analogs were less potent (IC50 > 100 nM) [1]. This class-level evidence suggests that the target compound's scaffold is privileged for antiproliferative activity, and its specific substitution pattern may confer unique properties.

Anticancer Tubulin Polymerization Cytotoxicity

Optimal Application Scenarios for 2-Chloro-4-[(methylsulfanyl)methyl]pyridine (CAS 1247789-01-0) Based on Evidence


Lead Optimization in Anticancer Drug Discovery Programs Targeting Tubulin

Given the established potency of the methylsulfanylpyridine scaffold as a tubulin polymerization inhibitor [1], 2-Chloro-4-[(methylsulfanyl)methyl]pyridine is ideally suited as a starting point for synthesizing novel isocombretastatin analogs. The unique 4-methylsulfanylmethyl substitution offers distinct conformational flexibility (2 rotatable bonds) and physicochemical properties that can be leveraged to fine-tune binding to the colchicine site and improve aqueous solubility, a known limitation of combretastatin derivatives [1].

Synthesis of Diversified Heteroaromatic Libraries via Cross-Coupling Reactions

The presence of a reactive chlorine atom at the 2-position of the pyridine ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. Its higher boiling point (267.2 °C) compared to the 4-methylthio analog (248.6 °C) may offer advantages in high-temperature microwave-assisted reactions [2]. This enables the rapid generation of structurally diverse libraries for hit-to-lead campaigns in medicinal chemistry.

Agrochemical Intermediate for Crop Protection Agents

Chlorinated pyridine derivatives are prominent in agrochemicals . The target compound's balanced lipophilicity (XLogP3-AA = 2.3) and moderate molecular weight suggest it can serve as a key intermediate for synthesizing fungicidal or herbicidal active ingredients. Its distinct physicochemical profile, particularly the increased boiling point, may facilitate purification and formulation development for field applications [2].

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